molecular formula C15H11ClO3 B1595247 2-(Benzoyloxymethyl)benzoyl chloride CAS No. 58249-87-9

2-(Benzoyloxymethyl)benzoyl chloride

Cat. No. B1595247
CAS RN: 58249-87-9
M. Wt: 274.7 g/mol
InChI Key: UDEQFYWNFHWPRH-UHFFFAOYSA-N
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Description

2-(Benzoyloxymethyl)benzoyl chloride is a chemical compound used in chemical synthesis studies . It acts as a reagent for a novel amine protection which gives amides the lability of esters .


Synthesis Analysis

2-(Benzoyloxymethyl)benzoyl chloride can be synthesized from 2-(Benzoyloxymethyl)benzoic acid by reacting with oxalyl chloride . The synthesis involves heating a suspension of 2-benzoyloxymethylbenzoic acid in toluene with pyridine and thionyl chloride at 80°C for 20 minutes .


Molecular Structure Analysis

The molecular formula of 2-(Benzoyloxymethyl)benzoyl chloride is C15H11ClO3 . Its molecular weight is 274.70 .


Chemical Reactions Analysis

In the synthesis of 2-(Benzoyloxymethyl)benzoyl chloride, the reaction involves the use of pyridine and thionyl chloride in toluene . The reaction conditions include heating at 80°C for about 20 minutes .


Physical And Chemical Properties Analysis

2-(Benzoyloxymethyl)benzoyl chloride is a solid compound . It has a melting point of 59-61°C . It contains approximately 1% CaCO3 as a stabilizer .

Scientific Research Applications

Synthesis Applications

  • Synthesis of 3-Hydroxybenzo[b]selenophenes : 2-(Chloroseleno)benzoyl chloride, a compound closely related to 2-(Benzoyloxymethyl)benzoyl chloride, is used in synthesizing 2-substituted 3-hydroxybenzo[b]selenophenes. This involves treatment with nitrogen nucleophiles like hydrazines and hydroxylamine, yielding significant yields of 72–98% (Lisiak & Młochowski, 2009).

  • Reactions with Nucleophiles : 2-(Chloroseleno)benzoyl chloride reacts with various nucleophiles, such as alkanols, aminoalkanols, phenols, thiols, and aminothiols. These reactions are influenced by the reactivity of the primary amino group, which undergoes simultaneous selenenylation and acylation (Osajda & Młochowski, 2002).

Antimicrobial Activity

  • Antimicrobial Properties in Polymer Films : Benzoyl chloride, a related compound, is incorporated into ethylene acrylic acid polymer matrices for antimicrobial activity. These modified films show significant growth inhibition of fungi like Penicillium sp. and Aspergillus sp. (Matche, Kulkarni, & Raj, 2006).

Chemical Protecting Groups

  • Protecting Groups in Nucleobase Chemistry : In the field of nucleoside chemistry, related benzoyl chloride derivatives are used as protecting groups for exocyclic amino functions in nucleobases. These groups facilitate the synthesis of DNA fragments both in solution and on a solid support (Dreef‐Tromp et al., 1990).

Optical Materials and Corrosion Inhibition

  • Photosensitive Mesogens for Optical Switching : A study of 4-(4′-alkyloxyphenylazo)benzoyl chlorides, structurally similar to the chemical , shows that these compounds have liquid-crystalline properties and are useful for optical switching applications due to their fast cis-trans isomerization and relaxation times (Jaworska et al., 2017).

  • Inhibition of Mild Steel Corrosion : Spirocyclopropane derivatives, including benzoyl-containing compounds, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate strong inhibition properties, likely due to their interaction with the steel surface (Chafiq et al., 2020).

Safety And Hazards

The safety data sheet indicates that 2-(Benzoyloxymethyl)benzoyl chloride is combustible and harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is toxic if inhaled and harmful to aquatic life .

properties

IUPAC Name

(2-carbonochloridoylphenyl)methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c16-14(17)13-9-5-4-8-12(13)10-19-15(18)11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEQFYWNFHWPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206980
Record name 2-((Benzoyloxy)methyl)benzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzoyloxymethyl)benzoyl chloride

CAS RN

58249-87-9
Record name 2-[(Benzoyloxy)methyl]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58249-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((Benzoyloxy)methyl)benzoyl chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((Benzoyloxy)methyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(benzoyloxy)methyl]benzoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BF Cain - The Journal of Organic Chemistry, 1976 - ACS Publications
… However, by inclusion of 1 mol of pyridine in such reactionscrystalline 2-benzoyloxymethylbenzoyl chloride could be isolated in 89% yield. From this acid chloride amide derivatives and …
Number of citations: 50 pubs.acs.org
YK Cheong, P Duncanson, DV Griffiths - Tetrahedron, 2008 - Elsevier
Dimethyl 2-acetoxy- and dimethyl 2-benzoyloxy-benzoylphosphonate undergo cyclisation and deoxygenation in the presence of excess trimethyl phosphite to give dimethyl (3-methyl-1-…
Number of citations: 33 www.sciencedirect.com
JR Peyser, TW Flechtner - The Journal of Organic Chemistry, 1976 - ACS Publications
… However, by inclusion of 1 mol of pyridine in such reactionscrystalline 2-benzoyloxymethylbenzoyl chloride could be isolated in 89% yield. From this acid chloride amide derivatives and …
Number of citations: 3 pubs.acs.org

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